molecular formula C6H10F3NO B3046511 3-Amino-1-(trifluoromethyl)cyclopentan-1-ol CAS No. 1251924-15-8

3-Amino-1-(trifluoromethyl)cyclopentan-1-ol

Cat. No.: B3046511
CAS No.: 1251924-15-8
M. Wt: 169.14
InChI Key: AYCCOAABGNCNAQ-UHFFFAOYSA-N
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Description

3-Amino-1-(trifluoromethyl)cyclopentan-1-ol is a chemical compound with the molecular formula C6H10F3NO It is characterized by the presence of an amino group, a trifluoromethyl group, and a hydroxyl group attached to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(trifluoromethyl)cyclopentan-1-ol typically involves the introduction of the trifluoromethyl group onto a cyclopentane ring, followed by the addition of an amino group and a hydroxyl group. One common method involves the reaction of cyclopentanone with trifluoromethylamine under controlled conditions to form the desired product. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors and advanced purification techniques to obtain the compound in high purity suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-(trifluoromethyl)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or modify the amino group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentane derivatives with modified functional groups.

Scientific Research Applications

3-Amino-1-(trifluoromethyl)cyclopentan-1-ol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor or activator of specific biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-Amino-1-(trifluoromethyl)cyclopentan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

  • 3-Amino-1-(difluoromethyl)cyclopentan-1-ol
  • 3-Amino-1-(fluoromethyl)cyclopentan-1-ol
  • 3-Amino-1-(methyl)cyclopentan-1-ol

Comparison: Compared to its analogs, 3-Amino-1-(trifluoromethyl)cyclopentan-1-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-amino-1-(trifluoromethyl)cyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO/c7-6(8,9)5(11)2-1-4(10)3-5/h4,11H,1-3,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYCCOAABGNCNAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1N)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501276398
Record name 3-Amino-1-(trifluoromethyl)cyclopentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501276398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251924-15-8
Record name 3-Amino-1-(trifluoromethyl)cyclopentanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1251924-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-1-(trifluoromethyl)cyclopentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501276398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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